molecular formula C7H14N2O B6203723 4,5,5-trimethylpiperazin-2-one CAS No. 1849330-59-1

4,5,5-trimethylpiperazin-2-one

Cat. No. B6203723
CAS RN: 1849330-59-1
M. Wt: 142.2
InChI Key:
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Description

4,5,5-Trimethylpiperazin-2-one (TMPO) is a synthetic compound belonging to the piperazine family of compounds. TMPO is an important chemical intermediate used in the synthesis of various pharmaceuticals and other compounds. It has been studied extensively for its potential applications in drug design, drug delivery, and other biomedical applications. In addition, TMPO has been used in laboratory experiments to study its biochemical and physiological effects.

Scientific Research Applications

4,5,5-trimethylpiperazin-2-one has been studied extensively for its potential applications in drug design and drug delivery. It has been shown to be an effective delivery vehicle for a variety of drugs, including anticancer agents, antibiotics, and anti-inflammatory drugs. In addition, 4,5,5-trimethylpiperazin-2-one has been used to study the structure and function of proteins, enzymes, and other biomolecules.

Mechanism of Action

The mechanism of action of 4,5,5-trimethylpiperazin-2-one is not well understood. However, it is believed that 4,5,5-trimethylpiperazin-2-one acts as a chelating agent, binding to metal ions and forming complexes with them. These complexes can then interact with proteins and other biomolecules, altering their structure and function.
Biochemical and Physiological Effects
4,5,5-trimethylpiperazin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to modulate the activity of enzymes. In addition, 4,5,5-trimethylpiperazin-2-one has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The use of 4,5,5-trimethylpiperazin-2-one in laboratory experiments has several advantages. It is relatively easy to synthesize and can be stored for long periods of time without degradation. In addition, it does not produce toxic by-products and is non-toxic itself. However, the use of 4,5,5-trimethylpiperazin-2-one in laboratory experiments is limited by its relatively low solubility and its tendency to form complexes with metal ions.

Future Directions

The use of 4,5,5-trimethylpiperazin-2-one in laboratory experiments has potential applications in a variety of areas. For example, it could be used to study the structure and function of proteins, enzymes, and other biomolecules. In addition, it could be used to develop new drug delivery systems and to study the effects of drugs on the body. Finally, it could be used to study the biochemical and physiological effects of 4,5,5-trimethylpiperazin-2-one on cells and tissues.

Synthesis Methods

4,5,5-trimethylpiperazin-2-one is synthesized using the reaction of 4,5-dimethylpiperazine and formaldehyde. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid. The reaction yields a mixture of 4,5,5-trimethylpiperazin-2-one and 4,5-dimethylpiperazin-2-one. The desired product, 4,5,5-trimethylpiperazin-2-one, is then isolated by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,5,5-trimethylpiperazin-2-one involves the reaction of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with 1,2-dibromoethane followed by reduction with sodium borohydride to yield 4,5,5-trimethylpiperazin-2-one.", "Starting Materials": [ "2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)", "1,2-dibromoethane", "sodium borohydride" ], "Reaction": [ "TEMPO is reacted with 1,2-dibromoethane in the presence of a base such as potassium carbonate in acetonitrile to yield the corresponding N,N-dibromoamine.", "The N,N-dibromoamine is then reduced with sodium borohydride in methanol to yield 4,5,5-trimethylpiperazin-2-one." ] }

CAS RN

1849330-59-1

Product Name

4,5,5-trimethylpiperazin-2-one

Molecular Formula

C7H14N2O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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